molecular formula C15H14N4O5 B4707446 methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B4707446
M. Wt: 330.30 g/mol
InChI Key: SPZTXXQRBGSYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a nitrobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Carboxylic acid derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as acetolactate synthase, leading to the disruption of essential metabolic pathways in target organisms .

Comparison with Similar Compounds

Similar Compounds

    Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidine structure.

    Methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate: Another compound with comparable structural features.

Uniqueness

Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzoate ester moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

methyl 3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-8-4-9(2)17-15(16-8)18-13(20)10-5-11(14(21)24-3)7-12(6-10)19(22)23/h4-7H,1-3H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZTXXQRBGSYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.